
2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a p-chlorophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol typically involves the reaction of p-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then reduced to introduce the methanol group. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reduction step often employs sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
- p-Chlorobenzaldehyde or p-chlorobenzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-Chlorophenyl)-1,3-dioxolane-4-carboxylic acid
- 2-(p-Chlorophenyl)-1,3-dioxolane-4-amine
- 2-(p-Chlorophenyl)-1,3-dioxolane-4-ethanol
Uniqueness
2-(p-Chlorophenyl)-1,3-dioxolane-4-methanol is unique due to its specific combination of a dioxolane ring, p-chlorophenyl group, and methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
73987-13-0 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,9-10,12H,5-6H2 |
Clave InChI |
RHBAZZVEYQNXPQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



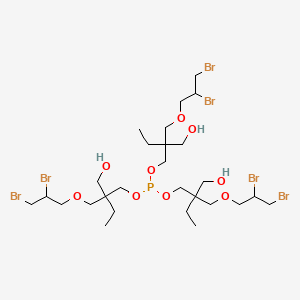

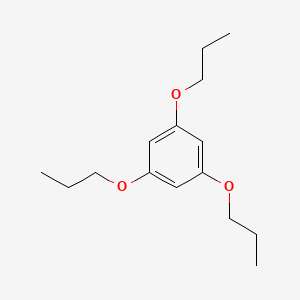



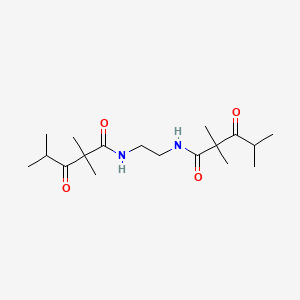

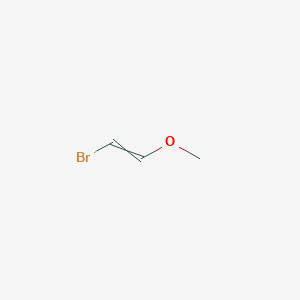

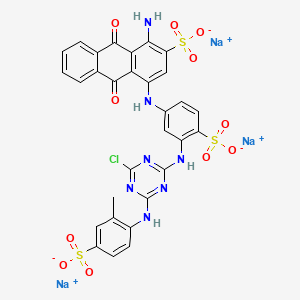

![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
